molecular formula C10H11NO2 B1299102 1-(3-Hydroxyphenyl)pyrrolidin-2-one CAS No. 58212-15-0

1-(3-Hydroxyphenyl)pyrrolidin-2-one

Cat. No. B1299102
CAS RN: 58212-15-0
M. Wt: 177.2 g/mol
InChI Key: YZVOLCQVEKXPHT-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a 5-membered lactam structure—a cyclic amide—which includes a pyrrolidine ring fused to a ketone moiety. The presence of a hydroxyphenyl group in the compound suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives has been explored in several studies. For instance, a chiral Cr(III)(salen)Cl complex was used to catalyze the enantioselective intramolecular addition of tertiary enamides to ketones, yielding highly enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom . Another approach involved the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, which, although not pyrrolidinones, demonstrates the potential for creating hydroxyphenyl-containing heterocycles through transition-metal-free reactions . Additionally, the synthesis of enantiomers of a related compound, 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)-propyl]-pyrrolidin-2-one, was achieved using methods such as Sharpless asymmetric dihydroxylation and hydrolytic kinetic resolution .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined through various techniques. For example, the crystal structure of a bispyridinecadmium(II) complex with a related ligand was reported, showing a square-planar coordination around the metal ion . In another study, the X-ray crystal structure of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives was analyzed, revealing the influence of substituents on the molecular conformation .

Chemical Reactions Analysis

The reactivity of metal complexes with ligands similar to this compound has been studied, showing that they can act as Lewis acids towards Lewis bases such as pyridine derivatives . Furthermore, the synthesis and reactivity of pyrrolidine-2,3-dione derivatives from related compounds have been explored, indicating the high reactivity of the carbonyl group in the heterocycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been characterized. For instance, the photophysical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines were studied, showing fluorescence quantum yields influenced by the substituents . The ultrafast dynamics of the excited states of a related compound, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, were investigated, revealing the influence of solvent polarity on relaxation pathways . Additionally, the enantiomeric purity of synthesized compounds was determined using techniques like capillary electrophoresis and HPLC .

Scientific Research Applications

  • Structural and Chemical Properties :

    • In a study by Mohammat et al. (2008), the compound 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one was analyzed for its crystal structure, revealing an envelope conformation and intermolecular hydrogen bonding, which may influence its reactivity and interaction with other molecules (Mohammat et al., 2008).
  • Synthesis and Derivative Formation :

    • Rubtsova et al. (2020) focused on synthesizing derivatives of pyrrolidin-2-ones, indicating the potential of these compounds for developing new medicinal molecules with improved biological activity. This research underlines the versatility of pyrrolidin-2-ones in pharmaceutical synthesis (Rubtsova et al., 2020).
  • Catalysis and Reaction Mechanisms :

    • Yan-fang (2008) studied a derivative of 1-(3-Hydroxyphenyl)pyrrolidin-2-one as an organocatalyst for asymmetric Michael addition, highlighting its potential in facilitating specific chemical reactions (Yan-fang, 2008).
  • Materials Science and Nanotechnology :

    • The synthesis of a compound involving this compound and fullerene (C60) was explored by Shi-jin (2008), showing its application in materials science, particularly in the creation of novel nanomaterials (Shi-jin, 2008).
  • Photochemistry and Spectroscopy :

    • Ghosh and Palit (2012) investigated the excited-state dynamics of a related compound, providing insights into its photochemical behavior, which could be relevant for applications in photophysics and photochemistry (Ghosh & Palit, 2012).
  • Pharmacological Potential :

    • Despite the exclusion of specific drug use, dosage, and side effects, the synthesis of various pyrrolidin-2-one derivatives for potential pharmacological applications, as explored by Malawska et al. (2002), indicates the compound's relevance in medicinal chemistry (Malawska et al., 2002).

Safety and Hazards

Safety data for 1-(3-Hydroxyphenyl)pyrrolidin-2-one indicates that it may cause skin and eye irritation, and may be harmful if inhaled . The compound is classified as a combustible solid, and precautions should be taken to avoid breathing in its mist, gas, or vapors .

properties

IUPAC Name

1-(3-hydroxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-4-1-3-8(7-9)11-6-2-5-10(11)13/h1,3-4,7,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVOLCQVEKXPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353097
Record name 1-(3-hydroxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58212-15-0
Record name 1-(3-hydroxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxyphenyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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